molecular formula C35H38BrOP B12881208 (5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine

(5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine

Cat. No.: B12881208
M. Wt: 585.6 g/mol
InChI Key: CPSYTSJURNDPON-UHFFFAOYSA-N
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Description

(5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine is a complex organic compound with the molecular formula C35H38BrOP. This compound is known for its unique structure, which includes a xanthene backbone substituted with bromine, tert-butyl groups, and a diphenylphosphine moiety. It is primarily used as a ligand in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine typically involves the following steps:

    Starting Material: The synthesis begins with 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene.

    Reaction with Diphenylphosphine: The dibromo compound is then reacted with diphenylphosphine under specific conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine primarily involves its role as a ligand:

    Ligand Coordination: It coordinates with metal centers to form stable complexes.

    Catalytic Activity: These complexes facilitate various catalytic reactions by stabilizing transition states and intermediates.

    Molecular Targets: The primary targets are metal centers in catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain catalytic processes where other ligands may not perform as well .

Properties

Molecular Formula

C35H38BrOP

Molecular Weight

585.6 g/mol

IUPAC Name

(5-bromo-2,7-ditert-butyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane

InChI

InChI=1S/C35H38BrOP/c1-33(2,3)23-19-27-31(29(36)21-23)37-32-28(35(27,7)8)20-24(34(4,5)6)22-30(32)38(25-15-11-9-12-16-25)26-17-13-10-14-18-26/h9-22H,1-8H3

InChI Key

CPSYTSJURNDPON-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC(=C2)C(C)(C)C)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=C(C=C5Br)C(C)(C)C)C

Origin of Product

United States

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